molecular formula C12H9ClN4O B1348411 4-chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 650628-54-9

4-chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B1348411
CAS No.: 650628-54-9
M. Wt: 260.68 g/mol
InChI Key: QQONTHNNIGLUIQ-UHFFFAOYSA-N
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Description

4-chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with a chloro substituent at the 4-position and a methoxyphenyl group at the 1-position.

Scientific Research Applications

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-chloropyrazole with 4-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The methoxyphenyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Comparison with Similar Compounds

4-chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine can be compared with other pyrazolopyrimidine derivatives, such as:

    4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine: Lacks the methoxy group, which may affect its biological activity and solubility.

    4-chloro-1-(4-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine: Contains a hydroxy group instead of a methoxy group, which can influence its reactivity and interactions with biological targets.

    4-chloro-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine: The presence of a nitro group can significantly alter its electronic properties and biological activity.

The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O/c1-18-9-4-2-8(3-5-9)17-12-10(6-16-17)11(13)14-7-15-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQONTHNNIGLUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365912
Record name 4-chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

650628-54-9
Record name 4-chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of compound 44B (2 g, 8.26 mmol) and phosphoryl trichloride (11.51 mL, 124 mmol) was heated at 100° C. for 2 h and cooled. The reaction mixture was slowly poured onto ice. The precipitate was collected, washed with water and dried to provide the desired product. MS (APCI): m/z 261 (M+H).
Name
compound 44B
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
11.51 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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